molecular formula C26H30N2O8 B613632 Boc-Ser(Ala-Fmoc)-OH CAS No. 944283-07-2

Boc-Ser(Ala-Fmoc)-OH

Cat. No. B613632
M. Wt: 498.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

  • Peptide Synthesis Techniques

    • Boc-Ser(Ala-Fmoc)-OH has been used in various peptide synthesis methods. For instance, the Merrifield peptide synthesis, which utilizes Fmoc as the N-α-protecting group in the solid-phase synthesis of peptides, is an example. This technique allows for the monitoring and quantitative analysis of the deprotection process of the Fmoc group, crucial in peptide chain formation. The Fmoc group notably influences the secondary structure of the peptides, supporting mainly a β-sheet conformation (Larsen et al., 1993).
  • Protection Groups in Peptide Synthesis

    • Boc-Ser(Ala-Fmoc)-OH plays a critical role as a protecting group in peptide synthesis. The use of 2,2,2-trichloroethyl groups for phosphate protection in phosphoserine peptide synthesis is one such application, where derivatives like Fmoc-Ser(PO3Tc2)-OH are used for efficient peptide synthesis (Paquet, 2009).
  • Synthesis of Phosphorylated Peptides

    • In the synthesis of selectively phosphorylated peptides, compounds like Boc-Ser(Ala-Fmoc)-OH are utilized. An example includes the solid phase synthesis of phosphopeptides where the peptide is assembled without side-chain protection on Ser and Tyr, using Boc for N-terminal protection. This method results in high yield and purity of phosphopeptides, demonstrating the versatility of Boc-Ser(Ala-Fmoc)-OH in peptide synthesis (Stærkær et al., 1991).
  • Advanced Peptide Synthesis Technologies

    • Boc-Ser(Ala-Fmoc)-OH is also integral in advanced peptide synthesis technologies like the synthesis of protected derivatives and short peptides of antAib, a novel amino acid. This demonstrates the compound's utility in creating complex peptide structures with unique properties (Lohier et al., 2006).
  • Synthesis of Hydrophobic Peptides

    • The compound has been employed in the synthesis of hydrophobic peptides, useful in applications like cancer vaccinations. In one study, Boc-Ser- OH was used as a hydrolysis-labile ester provider in the solid phase synthesis of a peptide with Fmoc chemistry (Shakoori & Gangakhedkar, 2014).

Safety And Hazards

The safety and hazards associated with “Boc-Ser(Ala-Fmoc)-OH” would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling it1.


properties

IUPAC Name

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30)/t15-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCOUIAJPRCEQ-BTYIYWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ser(Fmoc-Ala)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.